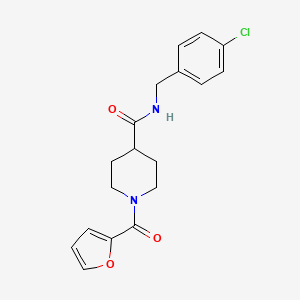

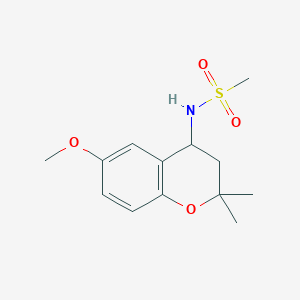

N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CFTRinh-172 has been extensively studied for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in the regulation of ion transport across the cell membrane.

Mechanism of Action

N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 inhibits the activity of N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the chloride channel, which is responsible for the transport of chloride ions across the cell membrane. By inhibiting the activity of this compound, N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 can reduce the accumulation of thick mucus in the lungs and other organs, which is a hallmark of CF.

Biochemical and Physiological Effects:

N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of this compound, N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response in CF. N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 has also been shown to reduce the activity of the sodium-proton exchanger (NHE), which is involved in the regulation of pH in the cell.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 is its high specificity for N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide. N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of this compound in cellular physiology. However, N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 has some limitations in lab experiments. For example, N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.

Future Directions

N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 has the potential to be a valuable tool for studying the role of N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide in cellular physiology and for the development of new therapies for CF. Some future directions for research on N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 include:

1. Investigating the long-term effects of N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 on cellular physiology and gene expression.

2. Developing more effective methods for delivering N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 to the lungs and other organs affected by CF.

3. Studying the effects of N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 on other ion channels and transporters involved in cellular physiology.

4. Developing new this compound inhibitors with improved pharmacokinetic properties and specificity.

Conclusion:

N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of CF. N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 has been extensively studied for its ability to inhibit the activity of this compound, which plays a crucial role in the regulation of ion transport across the cell membrane. While N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 has some limitations in lab experiments, it has the potential to be a valuable tool for studying the role of this compound in cellular physiology and for the development of new therapies for CF.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 involves the condensation of 4-chlorobenzylamine and 2-furoyl chloride to form the intermediate, N-(4-chlorobenzyl)-2-furoylamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172. The synthesis of N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 is a multistep process that requires careful attention to detail and purification techniques to obtain a high yield and purity of the final product.

Scientific Research Applications

N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF), a genetic disorder that affects the respiratory and digestive systems. CF is caused by mutations in the N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide gene, which encodes for the this compound protein. N-(4-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamideinh-172 has been shown to inhibit the activity of this compound, which can help alleviate the symptoms of CF by reducing the accumulation of thick mucus in the lungs and other organs.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c19-15-5-3-13(4-6-15)12-20-17(22)14-7-9-21(10-8-14)18(23)16-2-1-11-24-16/h1-6,11,14H,7-10,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZZKXYYVIKGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725887 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5355133.png)

![N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5355138.png)

![methyl 2-({methyl[1-(2-thienyl)ethyl]amino}carbonyl)benzoate](/img/structure/B5355154.png)

![3-(2-chlorophenyl)-6-(2,6-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5355157.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5355164.png)

![4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5355178.png)

![ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5355184.png)

![N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5355209.png)

![[4-benzyl-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5355217.png)

![4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5355221.png)